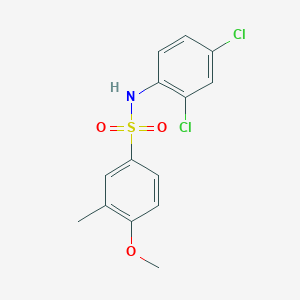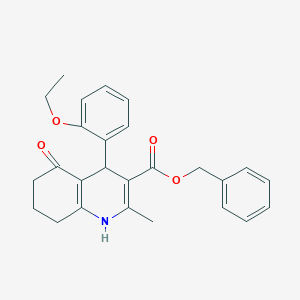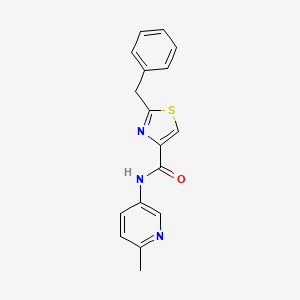
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate is a chemical compound that has been studied for its potential therapeutic applications in various fields of research. This compound has been synthesized using different methods and has shown promising results in scientific studies.
作用机制
The mechanism of action of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied extensively. It has been shown to inhibit various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, it inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in the protection of cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells, reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. Additionally, it has been shown to have minimal toxicity in normal cells and tissues.
实验室实验的优点和局限性
The advantages of using 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate in lab experiments include its potential therapeutic applications in various fields of research, its ability to inhibit multiple enzymes and signaling pathways, and its minimal toxicity in normal cells and tissues. However, its limitations include the need for further research to determine its optimal dosage and administration, as well as its potential side effects in humans.
未来方向
There are several future directions for the research of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to conduct more studies to determine its optimal dosage and administration in humans. Additionally, further research is needed to determine its potential side effects and toxicity in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
合成方法
The synthesis of 2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been reported in the literature using various methods. One of the methods involves the reaction of 2-aminothiazole with benzyl bromide in the presence of a base to form 2-benzylthiazole. The 2-benzylthiazole is then reacted with 6-methyl-3-pyridinecarboxaldehyde in the presence of a catalyst to form 2-benzyl-N-(6-methyl-3-pyridinyl)thiazole-4-carboxamide. Finally, trifluoroacetic acid is used to convert the compound into its trifluoroacetate salt form.
科学研究应用
2-benzyl-N-(6-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide trifluoroacetate has been studied for its potential therapeutic applications in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta.
属性
IUPAC Name |
2-benzyl-N-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-7-8-14(10-18-12)19-17(21)15-11-22-16(20-15)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVLYTSLYUZJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4997578.png)
![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)
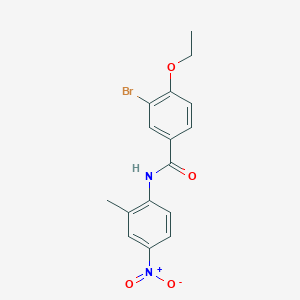

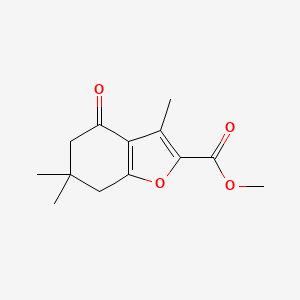
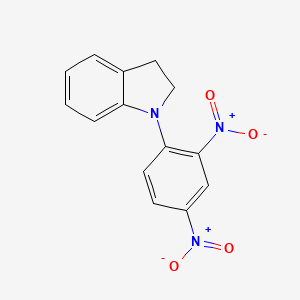
![2-{benzyl[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B4997618.png)
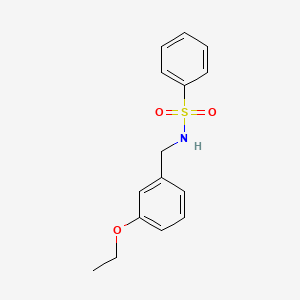
![methyl 4-(acetylamino)-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4997632.png)
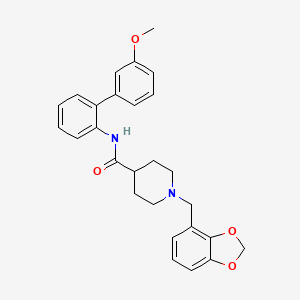
![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)
